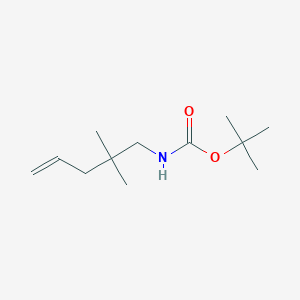

Tert-butyl (2,2-dimethylpent-4-EN-1-YL)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate is an organic compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and a 2,2-dimethylpent-4-en-1-yl moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylpent-4-en-1-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive carbamate group.

Medicine: Investigated for its potential use in drug development as a prodrug or a protecting group for active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction can modulate various biochemical pathways and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl (4-ethynylphenyl)carbamate: A derivative with an ethynylphenyl group instead of the 2,2-dimethylpent-4-en-1-yl moiety.

Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a dioxopiperidinyl group, differing in structure and reactivity.

Tert-butyl (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-ylcarbamate: Features a dioxaborolan-thiazolyl group, used in different chemical applications.

Uniqueness

Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the 2,2-dimethylpent-4-en-1-yl group provides steric hindrance, influencing its chemical behavior and making it suitable for specific applications in organic synthesis and industrial processes.

Biological Activity

Tert-butyl (2,2-dimethylpent-4-EN-1-YL)carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a tert-butyl group and a carbamate functional group attached to a 2,2-dimethylpent-4-en-1-yl moiety. Its molecular formula is C11H21NO2, and it has a molecular weight of approximately 199.29 g/mol. The presence of the double bond in the alkene structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may function as a modulator of enzyme activity, influencing biochemical pathways critical for cellular functions.

Key Mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Receptor Binding : The compound may bind to receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antioxidant Activity : It exhibits potential antioxidant properties by scavenging free radicals, which may protect cells from oxidative stress.

- Antimicrobial Properties : Studies indicate that this compound has antimicrobial effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : Research suggests that it may reduce inflammation through the modulation of inflammatory cytokines.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting strong antioxidant potential.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings highlight the compound's potential as an antimicrobial agent.

Anti-inflammatory Effects

Research on the anti-inflammatory properties revealed that this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Properties

CAS No. |

886576-64-3 |

|---|---|

Molecular Formula |

C12H23NO2 |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

tert-butyl N-(2,2-dimethylpent-4-enyl)carbamate |

InChI |

InChI=1S/C12H23NO2/c1-7-8-12(5,6)9-13-10(14)15-11(2,3)4/h7H,1,8-9H2,2-6H3,(H,13,14) |

InChI Key |

GRTJQCUUICJJKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.